molecular formula C11H20N4O7 B12827815 (2R)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-oxopentanedioic acid

(2R)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-oxopentanedioic acid

Katalognummer: B12827815
Molekulargewicht: 320.30 g/mol
InChI-Schlüssel: PGRNZHOQVAPMFX-PGMHMLKASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-oxopentanedioic acid is a complex organic compound with significant importance in various scientific fields. This compound is known for its unique structure and properties, making it a subject of interest in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-oxopentanedioic acid typically involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions often require precise control of temperature, pH, and solvent environment to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as microfluidization and green chemistry principles can enhance the efficiency and sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-oxopentanedioic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but they generally require controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(2R)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-oxopentanedioic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (2R)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-oxopentanedioic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological context. The molecular targets include proteins, nucleic acids, and other biomolecules, and the pathways involved may include metabolic, signaling, and regulatory pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to (2R)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-oxopentanedioic acid include:

  • (2R)-2-amino-5-(diaminomethylideneamino)pentanoic acid
  • 2-oxopentanedioic acid
  • Other amino acids and keto acids with similar structures

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C11H20N4O7

Molekulargewicht

320.30 g/mol

IUPAC-Name

(2R)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-oxopentanedioic acid

InChI

InChI=1S/C6H14N4O2.C5H6O5/c7-4(5(11)12)2-1-3-10-6(8)9;6-3(5(9)10)1-2-4(7)8/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1-2H2,(H,7,8)(H,9,10)/t4-;/m1./s1

InChI-Schlüssel

PGRNZHOQVAPMFX-PGMHMLKASA-N

Isomerische SMILES

C(C[C@H](C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(=O)C(=O)O

Kanonische SMILES

C(CC(C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(=O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.